Cas no 175277-29-9 (Ethyl 5-acetyl-2-methylthiazole-4-carboxylate)

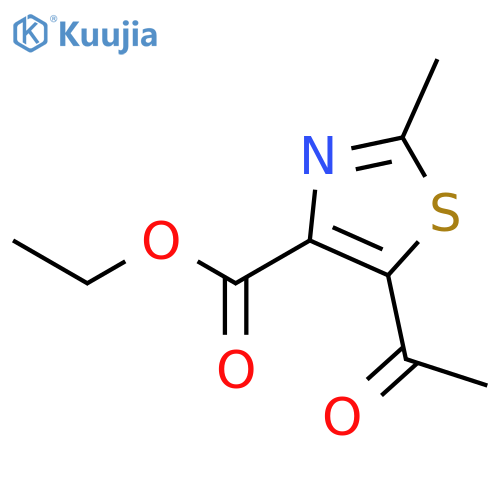

175277-29-9 structure

商品名:Ethyl 5-acetyl-2-methylthiazole-4-carboxylate

CAS番号:175277-29-9

MF:C9H11NO3S

メガワット:213.253541231155

MDL:MFCD00173821

CID:111962

PubChem ID:50998908

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-acetyl-2-methylthiazole-4-carboxylate

- 4-Thiazolecarboxylicacid, 5-acetyl-2-methyl-, ethyl ester

- 5-Acetyl-2-methyl-4-thiazolecarboxylic acid ethyl ester

- AG-E-25635

- CTK4D5795

- KB-111852

- MolPort-016-579-167

- SBB094809

- SureCN1431060

- ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

- SCHEMBL1431060

- ZKQVERUSRNPGSB-UHFFFAOYSA-N

- MFCD00173821

- ethyl 5-acetyl-2-methylthiazole-4-carboxylate, AldrichCPR

- 4-Thiazolecarboxylic acid, 5-acetyl-2-methyl-, ethyl ester

- FT-0762212

- AS-5129

- 175277-29-9

- AKOS005213421

- CS-0316399

- DTXSID60679357

-

- MDL: MFCD00173821

- インチ: InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3

- InChIKey: ZKQVERUSRNPGSB-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C(=O)C)SC(=N1)C

計算された属性

- せいみつぶんしりょう: 213.04603

- どういたいしつりょう: 213.046

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.5A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 56.26

- LogP: 1.83080

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303111-5 g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate; 95% |

175277-29-9 | 5g |

€761.60 | 2023-04-26 | ||

| Chemenu | CM372490-5g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 95%+ | 5g |

$552 | 2022-12-31 | |

| Apollo Scientific | OR346086-1g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 1g |

£149.00 | 2025-02-20 | ||

| abcr | AB303111-5g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate, 95%; . |

175277-29-9 | 95% | 5g |

€761.60 | 2025-03-19 | |

| abcr | AB303111-1g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate, 95%; . |

175277-29-9 | 95% | 1g |

€231.20 | 2025-03-19 | |

| A2B Chem LLC | AA94122-1g |

4-Thiazolecarboxylic acid, 5-acetyl-2-methyl-, ethyl ester |

175277-29-9 | 95%+ | 1g |

$306.00 | 2024-04-20 | |

| Ambeed | A456950-1g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 95+% | 1g |

$122.0 | 2024-04-22 | |

| TRC | E896435-100mg |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E896435-500mg |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Apollo Scientific | OR346086-5g |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate |

175277-29-9 | 5g |

£508.00 | 2023-08-31 |

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

175277-29-9 (Ethyl 5-acetyl-2-methylthiazole-4-carboxylate) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175277-29-9)Ethyl 5-acetyl-2-methylthiazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):452.0